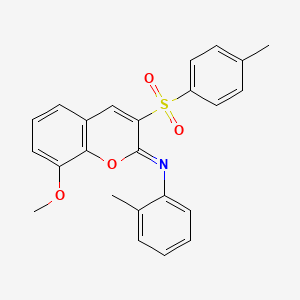
8-methoxy-N-(2-methylphenyl)-3-(4-methylphenyl)sulfonylchromen-2-imine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Typically, the description of a compound includes its IUPAC name, common name (if any), and its class or family of compounds.
Synthesis Analysis
This would involve a detailed step-by-step process of how the compound can be synthesized from readily available starting materials.Molecular Structure Analysis
This involves the study of the arrangement of atoms in the molecule of a compound, including its geometry, conformation, and stereochemistry.Chemical Reactions Analysis
This would involve a study of the chemical reactions that the compound can undergo, including its reactivity and the conditions required for these reactions.Physical And Chemical Properties Analysis
This would involve a study of the compound’s physical properties (such as melting point, boiling point, solubility, etc.) and chemical properties (such as acidity, basicity, reactivity, etc.).Applications De Recherche Scientifique
Synthesis and Chemical Properties
Synthesis of Indolocarbazoles : A study by Magnus, Exon, and Sear (1983) explored the synthesis of indolocarbazoles using similar compounds. They used N-[(4-Methoxyphenyl)sulfonyl]-3-ethyl-2-formylindole, which shares structural similarities with the chemical , for the synthesis of complex organic structures like indolocarbazoles (Magnus, Exon, & Sear, 1983).
Imination of Sulfoxides : Research by Miao, Richards, and Ge (2014) on the imination of sulfoxides underlines the utility of similar compounds in synthesizing biologically active structures. Their work demonstrates the versatility of such compounds in chemical synthesis (Miao, Richards, & Ge, 2014).
Solid-Phase Synthesis of beta-Sultams : Gordeev, Gordon, and Patel (1997) describe the solid-phase synthesis of beta-sultams, a process that could potentially involve chemicals similar to the one . This research highlights the relevance of such compounds in developing new pharmaceuticals (Gordeev, Gordon, & Patel, 1997).
Potential Applications in Medicine
Therapeutic Potential of Imines : Tatlidil et al. (2022) emphasize the medicinal importance of imines, which are structurally related to the compound . They explore the synthesis and structural analysis of novel imines, indicating their potential in therapeutic applications (Tatlidil et al., 2022).
Enzyme Inhibitory Kinetics in Alzheimer’s Disease : Abbasi et al. (2018) synthesized a series of sulfonamides, demonstrating their potential as therapeutic agents in Alzheimer's disease. The study underlines the significance of such compounds in developing new treatments for neurodegenerative disorders (Abbasi et al., 2018).
Novel Synthesis Methods
New Synthesis of Enantiomerically Pure α- and β-amino acid derivatives : Satoh and Fukuda (2003) explored the synthesis of optically active sulfinylaziridines, which are similar to the compound . This research provides insights into novel methods of synthesizing enantiomerically pure compounds (Satoh & Fukuda, 2003).
Platinum Catalyst for Methanol Oxidation : Tang et al. (2016) discuss an innovative strategy for using similar compounds to form a radical electrocatalyst. This research highlights the potential use of such compounds in catalysis and industrial applications (Tang et al., 2016).
Safety And Hazards
This would involve a study of the compound’s toxicity, environmental impact, handling precautions, and disposal methods.
Orientations Futures
This would involve a discussion of potential future research directions, such as new synthetic methods, applications, or biological studies.
Please consult with a qualified professional or researcher for more specific information.
Propriétés
IUPAC Name |
8-methoxy-N-(2-methylphenyl)-3-(4-methylphenyl)sulfonylchromen-2-imine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21NO4S/c1-16-11-13-19(14-12-16)30(26,27)22-15-18-8-6-10-21(28-3)23(18)29-24(22)25-20-9-5-4-7-17(20)2/h4-15H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKIFMZDUCRLARP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CC3=C(C(=CC=C3)OC)OC2=NC4=CC=CC=C4C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-methoxy-N-(2-methylphenyl)-3-(4-methylphenyl)sulfonylchromen-2-imine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-phenylpropanamide](/img/structure/B2715505.png)
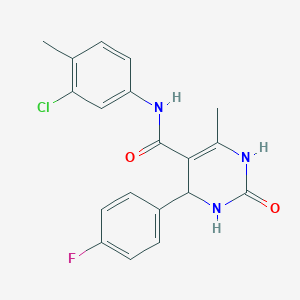
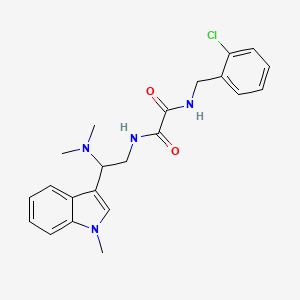

![4-Chloro-2-{2-[(4-chlorophenyl)sulfanyl]acetamido}benzoic acid](/img/structure/B2715511.png)
![N-(4-cyclohexylphenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide](/img/structure/B2715512.png)

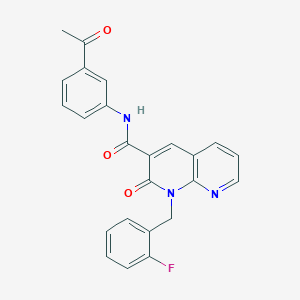
![4-Acetyl-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzenesulfonamide](/img/structure/B2715516.png)
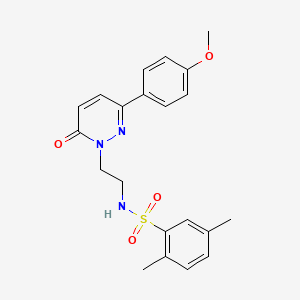
![N-(3-chloro-4-fluorophenyl)-2-(8-fluoro-3-(4-methoxybenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B2715523.png)
![(Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-methoxybenzamide](/img/structure/B2715525.png)
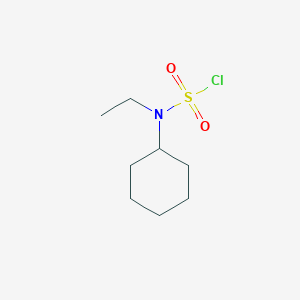
![6-(2-Chlorophenyl)-3,4-dihydrothiazolo[2,3-c][1,2,4]thiadiazine 2,2-dioxide](/img/structure/B2715527.png)